molecular formula C10H15IN4 B1620523 1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide CAS No. 648409-14-7

1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide

Cat. No.: B1620523
CAS No.: 648409-14-7
M. Wt: 318.16 g/mol
InChI Key: ZVPAKYSKHYBKSW-UHFFFAOYSA-N
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Description

“1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide” is a chemical compound with the molecular formula C10H14N4•HI . It has a molecular weight of 318.16 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of imidazoles, the class of compounds to which this molecule belongs, can be achieved through several methods . One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1CN (C (=N1)NN)CC2=CC=CC=C2.I .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole, similar in structure to 1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide, show promising antimicrobial properties. For instance, benzylidenehydrazinyl imidazoles have been synthesized and found to exhibit significant antibacterial and antifungal activities against various strains such as B. subtilis and A. niger, indicating their potential in developing new antimicrobial agents (Rekha, Nagarjuna, Padmaja, & Padmavathi, 2019).

Anticandidal Activity

Imidazopyridine derivatives, structurally related to this compound, have shown anticandidal activity. The synthesis of these derivatives and their evaluation against various Candida species underscore the potential of imidazole derivatives in treating fungal infections, including those resistant to conventional treatments (Kaplancıklı, Turan-Zitouni, Özdemr, & Revial, 2008).

Synthesis of Novel Heterocycles

The compound and its related structures have been used as precursors in the synthesis of novel heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. For example, the synthesis of 3-oxo-4-amino-1,2,3-oxadiazoles from benzyl cyanide indicates the role of such compounds in generating new heterocycles with potential applications in drug development and material science (Bohle & Perepichka, 2009).

Catalytic Activities

Compounds structurally similar to this compound have been explored for their catalytic activities. For instance, the design of ionic liquids based on imidazolium compounds for the synthesis of tetrasubstituted imidazoles showcases the catalytic potential of imidazole derivatives in facilitating chemical reactions, which is crucial for synthetic chemistry and industrial applications (Zolfigol et al., 2013).

Bioorthogonal Chemistry

The development of stable boron-nitrogen heterocycles in neutral aqueous solutions for bioorthogonal coupling reactions is another field where imidazole derivatives show promise. Such reactions are essential for labeling biomolecules in living cells without interfering with natural biological processes, highlighting the potential of imidazole derivatives in bioconjugation and biomolecular engineering (Dilek, Lei, Mukherjee, & Bane, 2015).

Safety and Hazards

The safety and hazards associated with “1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide” are not specified in the literature. It is recommended to handle this compound with care and use appropriate safety measures .

Properties

IUPAC Name

(1-benzyl-4,5-dihydroimidazol-2-yl)hydrazine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4.HI/c11-13-10-12-6-7-14(10)8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPAKYSKHYBKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)NN)CC2=CC=CC=C2.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380473
Record name 1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648409-14-7
Record name 1-Benzyl-2-hydrazino-4,5-dihydro-1H-imidazole hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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